molecular formula C11H13NO B1322070 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] CAS No. 57174-48-8

3H-Spiro[2-benzofuran-1,3'-pyrrolidine]

Cat. No. B1322070
CAS RN: 57174-48-8
M. Wt: 175.23 g/mol
InChI Key: CFCYRDQMSMOQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058288B2

Procedure details

To a solution of 1′-benzyl-3H-spiro[2-benzofuran-1,3′-pyrrolidine] (200 mg, 0.0008 mol) in methanol (10 mL) was added Pd/C (150 mg), and the suspension was hydrogenated under H2 (50 psi) overnight. The mixture was filtered and then concentrated to give the desired compound (110 mg, 92% yield). MS (ESI): 176.1 (M+H+).
Name
1′-benzyl-3H-spiro[2-benzofuran-1,3′-pyrrolidine]
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]2([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=3[CH2:14][O:13]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[NH:8]1[CH2:12][CH2:11][C:10]2([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=3[CH2:14][O:13]2)[CH2:9]1

Inputs

Step One
Name
1′-benzyl-3H-spiro[2-benzofuran-1,3′-pyrrolidine]
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CC1)OCC1=C2C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CC2(CC1)OCC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.